molecular formula C17H26N2O2 B5083723 6,7-dimethoxy-2-(1-methylpiperidin-4-yl)-3,4-dihydro-1H-isoquinoline

6,7-dimethoxy-2-(1-methylpiperidin-4-yl)-3,4-dihydro-1H-isoquinoline

Cat. No.: B5083723
M. Wt: 290.4 g/mol
InChI Key: IXPWSGOJGYOZAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-2-(1-methylpiperidin-4-yl)-3,4-dihydro-1H-isoquinoline is a synthetic organic compound that belongs to the class of isoquinoline derivatives Isoquinolines are a group of heterocyclic aromatic organic compounds that are structurally related to quinolines

Preparation Methods

The synthesis of 6,7-dimethoxy-2-(1-methylpiperidin-4-yl)-3,4-dihydro-1H-isoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxy-1-tetralone and 1-methylpiperidine.

    Formation of Isoquinoline Core: The isoquinoline core is formed through a Pictet-Spengler reaction, where 6,7-dimethoxy-1-tetralone reacts with 1-methylpiperidine in the presence of an acid catalyst.

    Reduction: The resulting product is then subjected to reduction conditions to yield the desired this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to improve yield and purity.

Chemical Reactions Analysis

6,7-Dimethoxy-2-(1-methylpiperidin-4-yl)-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield tetrahydroisoquinoline derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the isoquinoline ring are replaced with other groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6,7-Dimethoxy-2-(1-methylpiperidin-4-yl)-3,4-dihydro-1H-isoquinoline has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Pharmacology: It is used in pharmacological studies to investigate its effects on biological systems and its potential as a drug candidate.

    Chemical Biology: The compound is utilized in chemical biology research to study its interactions with biological molecules and pathways.

    Industrial Applications: It may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-2-(1-methylpiperidin-4-yl)-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

6,7-Dimethoxy-2-(1-methylpiperidin-4-yl)-3,4-dihydro-1H-isoquinoline can be compared with other similar compounds, such as:

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound has a similar structure but lacks the piperidine moiety.

    6,7-Dimethoxy-2-(4-methylpiperidin-1-yl)quinoline: This compound has a quinoline core instead of an isoquinoline core.

    6,7-Dimethoxy-2-(1-methylpiperidin-4-yl)quinolin-4-amine: This compound has an amine group at the 4-position of the quinoline ring.

The uniqueness of this compound lies in its specific structural features and potential biological activities, which may differ from those of related compounds.

Properties

IUPAC Name

6,7-dimethoxy-2-(1-methylpiperidin-4-yl)-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-18-7-5-15(6-8-18)19-9-4-13-10-16(20-2)17(21-3)11-14(13)12-19/h10-11,15H,4-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPWSGOJGYOZAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCC3=CC(=C(C=C3C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.